molecular formula C16H16N2O2 B384514 [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol CAS No. 612524-58-0

[1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol

Katalognummer: B384514
CAS-Nummer: 612524-58-0
Molekulargewicht: 268.31g/mol
InChI-Schlüssel: VQAOBKHLDSXVAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol: is a benzimidazole derivative with a methanol group attached to the benzimidazole ring. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzimidazole ring or the methanol group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzimidazole derivatives.

Biology: In biological research, [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol is studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, metabolic pathways, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its anticancer properties.

    1H-Benzimidazole-2-amine: Used in the synthesis of various pharmaceuticals.

Uniqueness: [1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol is unique due to the presence of the methanol group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to unique applications in research and industry.

Eigenschaften

CAS-Nummer

612524-58-0

Molekularformel

C16H16N2O2

Molekulargewicht

268.31g/mol

IUPAC-Name

[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]methanol

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-5-2-6-12(15)10-18-14-8-4-3-7-13(14)17-16(18)11-19/h2-9,19H,10-11H2,1H3

InChI-Schlüssel

VQAOBKHLDSXVAY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO

Kanonische SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO

Löslichkeit

37.4 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.